molecular formula C24H32N2S2 B10868587 3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine

3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B10868587
M. Wt: 412.7 g/mol
InChI Key: OJUGWZQXJHDTLW-UHFFFAOYSA-N
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Description

3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound belonging to the class of benzothienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothienopyrimidines and their derivatives, such as:

Uniqueness

What sets 3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine apart is its unique heptylsulfanyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H32N2S2

Molecular Weight

412.7 g/mol

IUPAC Name

3-benzyl-2-heptylsulfanyl-5,6,7,8-tetrahydro-4H-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H32N2S2/c1-2-3-4-5-11-16-27-24-25-23-21(20-14-9-10-15-22(20)28-23)18-26(24)17-19-12-7-6-8-13-19/h6-8,12-13H,2-5,9-11,14-18H2,1H3

InChI Key

OJUGWZQXJHDTLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=C(CN1CC3=CC=CC=C3)C4=C(S2)CCCC4

Origin of Product

United States

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